molecular formula C15H16N2O2S B2674931 (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2185590-51-4

(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2674931
CAS No.: 2185590-51-4
M. Wt: 288.37
InChI Key: YOBXVTMMFATQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C_{13}H_{14}N_{2}O_{1}S
  • Molecular Weight: 250.33 g/mol
  • SMILES Notation: C1CC(C2=C(C=C(S2)C=C1)N(C(=O)C3=CC=NO3)C)N

This structure features a cyclopropyl isoxazole moiety linked to a thiophene-pyrrolidine unit, which is hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that derivatives with similar structural motifs can induce apoptosis in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 12eA5491.06 ± 0.16Induces apoptosis via G0/G1 phase arrest
Compound 13eMCF-71.23 ± 0.18Apoptotic pathway activation
Compound 19eHeLa2.73 ± 0.33c-Met kinase inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells .

Neuropharmacological Activity

In addition to anticancer properties, the compound may exhibit neuropharmacological effects. Research indicates that isoxazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. The specific interactions with serotonin and dopamine receptors are areas of ongoing investigation.

Case Studies

Case Study 1: Evaluation of Cytotoxicity

A study conducted on a series of isoxazole derivatives, including the target compound, evaluated their cytotoxic effects using the MTT assay. The results highlighted that compounds with a thiophene ring significantly enhanced cytotoxicity against tumor cell lines compared to their non-thiophene counterparts.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that certain derivatives could trigger apoptotic pathways through caspase activation and mitochondrial dysfunction. These findings suggest that the compound may serve as a lead structure for developing more potent anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications at various positions on the isoxazole and pyrrolidine rings can significantly influence their potency and selectivity.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity
Alkyl substitutionsEnhanced receptor binding
Aromatic ring sizeAltered solubility and bioavailability

These modifications can be strategically employed to enhance efficacy while minimizing side effects .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-8-13(19-16-12)10-3-4-10)17-6-5-11(9-17)14-2-1-7-20-14/h1-2,7-8,10-11H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBXVTMMFATQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.